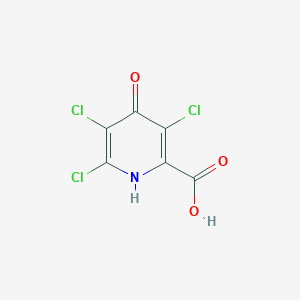

3,5,6Trichloro-4-hydroxypicolinic acid

描述

3,5,6Trichloro-4-hydroxypicolinic acid is a chemical compound with the molecular formula C6H2Cl3NO3. It is a derivative of picolinic acid, characterized by the presence of three chlorine atoms and a hydroxyl group attached to the pyridine ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6Trichloro-4-hydroxypicolinic acid typically involves the chlorination of picolinic acid derivatives. One common method includes the reaction of 4-hydroxypicolinic acid with chlorine gas under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and at a temperature range of 50-70°C. The chlorination process introduces chlorine atoms at the 3, 5, and 6 positions of the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound .

化学反应分析

Types of Reactions

3,5,6Trichloro-4-hydroxypicolinic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.

Substitution: Chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or organolithium compounds.

Major Products Formed

Oxidation: Formation of 3,5,6Trichloro-4-oxopicolinic acid or 3,5,6Trichloro-4-carboxypicolinic acid.

Reduction: Formation of 3,5,6Trichloro-4-hydroxypyridine or 3,5,6Trichloropyridine.

Substitution: Formation of various substituted picolinic acid derivatives depending on the substituent introduced.

科学研究应用

Chemistry

- Building Block for Synthesis : TCHPA serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for diverse chemical reactions, making it valuable in studying reaction mechanisms.

- Comparison with Similar Compounds : Compared to other trichlorinated pyridine derivatives, TCHPA exhibits distinct reactivity due to its hydroxyl group and chlorine atoms, which influence its chemical behavior.

Biology

- Biological Pathways Modulation : Research indicates that TCHPA may play a role in modulating various biological pathways. It has been investigated for its potential interactions with enzymes and proteins, which could lead to alterations in cellular functions.

- Case Study : A study exploring TCHPA's effects on specific enzyme activity demonstrated its ability to inhibit certain enzymatic reactions, highlighting its potential as a biochemical tool.

Medicine

- Therapeutic Properties : TCHPA is being explored for its anti-inflammatory and antimicrobial properties. Preliminary studies suggest it may have beneficial effects in treating conditions related to inflammation and infection.

- Clinical Trials : Ongoing clinical trials are assessing the efficacy of TCHPA derivatives in treating chronic inflammatory diseases. Initial results show promise in reducing symptoms associated with these conditions.

Industry

- Agrochemicals Development : TCHPA is utilized in the formulation of herbicides and pesticides due to its effectiveness against broadleaf weeds. Its stability and persistence make it suitable for agricultural applications .

- Intermediate in Pharmaceuticals : The compound serves as an intermediate in the synthesis of various pharmaceutical agents, contributing to drug development processes.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Chemical Structure | Applications | Unique Features |

|---|---|---|---|

| 3,5,6-Trichloro-4-hydroxypicolinic acid | C6H2Cl3NO3 | Organic synthesis, agrochemicals | Contains both hydroxyl and trichloro groups |

| 3,5-Dichloro-4-hydroxypicolinic acid | C6H4Cl2NO3 | Herbicides | Less reactive than TCHPA |

| 4-Amino-3,5,6-trichloropicolinic acid | C6H3Cl3N2O2 | Pharmaceuticals | Amino group enhances biological activity |

作用机制

The mechanism of action of 3,5,6Trichloro-4-hydroxypicolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their structure and function. For example, it may inhibit enzyme activity by binding to the active site or modulate protein-protein interactions. These interactions can lead to changes in cellular pathways and biological processes .

相似化合物的比较

Similar Compounds

- 3,5,6Trichloro-2-hydroxypyridine

- 3,5,6Trichloro-4-aminopyridine

- 3,5,6Trichloro-4-methoxypyridine

Uniqueness

3,5,6Trichloro-4-hydroxypicolinic acid is unique due to the presence of both chlorine atoms and a hydroxyl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .

生物活性

3,5,6-Trichloro-4-hydroxypicolinic acid (commonly known as Picloram) is a synthetic herbicide belonging to the pyridine carboxylic acid group. It is primarily used for controlling broadleaf weeds and woody plants in various agricultural settings. Understanding its biological activity is crucial for assessing its environmental impact, efficacy, and safety in agricultural practices.

Chemical Structure and Properties

Picloram's chemical structure can be represented as follows:

- IUPAC Name : 4-amino-3,5,6-trichloropyridine-2-carboxylic acid

- Molecular Formula : C_7H_4Cl_3N_1O_2

- Molecular Weight : 241.48 g/mol

This compound exhibits significant stability in soil and has a relatively long half-life, which raises concerns about its persistence and potential bioaccumulation in non-target organisms.

Picloram functions as a systemic herbicide, which means it is absorbed by plant roots and leaves and translocated throughout the plant. Its primary mechanism involves the inhibition of auxin transport, leading to uncontrolled growth and eventual plant death. The specific biochemical pathways affected include:

- Disruption of cell division and elongation.

- Interference with normal hormonal balance in plants.

Herbicidal Efficacy

Research has demonstrated that Picloram is effective against a wide range of weeds and woody plants. Studies indicate that it can control species such as:

- Broadleaf Weeds : Dandelion (Taraxacum officinale), Canada thistle (Cirsium arvense)

- Woody Plants : Black locust (Robinia pseudoacacia), Eastern red cedar (Juniperus virginiana)

The herbicidal activity varies with application rates and environmental conditions. Typical application rates range from 0.5 to 4 kg/ha depending on the target species.

Environmental Persistence

Picloram's persistence in soil can range from 20 to over 140 days depending on factors such as soil type, moisture content, and microbial activity. Its degradation products can include less harmful compounds; however, these metabolites may still pose risks to sensitive plant species.

| Soil Type | Half-Life (Days) | Degradation Products |

|---|---|---|

| Sandy Soil | 20 - 49 | 4-amino-3,5-dichloro-2-pyridinecarboxylic acid |

| Clay Soil | 50 - 141 | Carbon dioxide, oxalic acid |

Case Study 1: Impact on Non-target Species

A study conducted by Tu et al. (2001) highlighted the effects of Picloram on sensitive crops like tomatoes and beans. At concentrations as low as 0.3 ppb, symptoms included leaf cupping and stem distortion. This study emphasizes the importance of careful application to mitigate unintended damage to desirable plants.

Case Study 2: Microbial Degradation

Research by Cardoso and Valim (2020) explored the degradation pathways of Picloram in agricultural soils. The study found that microbial metabolism plays a significant role in breaking down Picloram into less toxic metabolites under aerobic conditions. The findings suggest that enhancing microbial activity could be a strategy for reducing Picloram persistence in the environment.

Toxicological Profile

While Picloram is effective as a herbicide, its toxicity profile raises concerns for human health and ecological safety. Acute exposure can lead to symptoms such as nausea, headaches, and skin irritation. Chronic exposure studies indicate potential reproductive toxicity and endocrine disruption.

属性

IUPAC Name |

3,5,6-trichloro-4-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO3/c7-1-3(6(12)13)10-5(9)2(8)4(1)11/h(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHSIAVNLWSGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=C(C1=O)Cl)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608474 | |

| Record name | 3,5,6-Trichloro-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26449-73-0 | |

| Record name | 3,5,6-Trichloro-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。